molecular formula C3H6O4S B2729433 (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide CAS No. 174953-30-1

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide

Cat. No.: B2729433
CAS No.: 174953-30-1
M. Wt: 138.14
InChI Key: OQXNUCOGMMHHNA-VKHMYHEASA-N
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Description

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide is a chemical compound that belongs to the class of dioxathiolanes. This compound is characterized by a five-membered ring containing sulfur and oxygen atoms. It is known for its significant role in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a catalyst. The reaction is carried out at low temperatures to ensure high yield and selectivity. For instance, the optimal conditions for the synthesis include a temperature of 14.73°C, a catalyst concentration of 0.5 g/L, and a residence time of 117.75 seconds .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow microreactor technology. This method offers advantages such as efficient heat exchange, improved safety, and higher product yield compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both sulfur and oxygen atoms in the ring

Properties

IUPAC Name

(4S)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXNUCOGMMHHNA-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COS(=O)(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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